2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide 2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 306935-90-0
VCID: VC3902272
InChI: InChI=1S/C11H9N3O3S/c12-10(15)5-11-13-9(6-18-11)7-1-3-8(4-2-7)14(16)17/h1-4,6H,5H2,(H2,12,15)
SMILES: C1=CC(=CC=C1C2=CSC(=N2)CC(=O)N)[N+](=O)[O-]
Molecular Formula: C11H9N3O3S
Molecular Weight: 263.27 g/mol

2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide

CAS No.: 306935-90-0

Cat. No.: VC3902272

Molecular Formula: C11H9N3O3S

Molecular Weight: 263.27 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide - 306935-90-0

Specification

CAS No. 306935-90-0
Molecular Formula C11H9N3O3S
Molecular Weight 263.27 g/mol
IUPAC Name 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Standard InChI InChI=1S/C11H9N3O3S/c12-10(15)5-11-13-9(6-18-11)7-1-3-8(4-2-7)14(16)17/h1-4,6H,5H2,(H2,12,15)
Standard InChI Key DIRZWLIATNEVTJ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CSC(=N2)CC(=O)N)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1C2=CSC(=N2)CC(=O)N)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide consists of a thiazole core (a five-membered ring containing nitrogen and sulfur) substituted at the 4-position with a 4-nitrophenyl group and at the 2-position with an acetamide moiety (Figure 1) . The nitro group (NO2-\text{NO}_2) at the para position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Table 1: Fundamental Chemical Data

PropertyValueSource
CAS Number306935-90-0
Molecular FormulaC11H9N3O3S\text{C}_{11}\text{H}_{9}\text{N}_{3}\text{O}_{3}\text{S}
Molar Mass (g/mol)263.27
IUPAC Name2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide
SMILESC1=CC(=CC=C1C2=CSC(=N2)CC(=O)N)N+[O-]

Crystallographic and Stereochemical Insights

While X-ray crystallography data for this specific compound is limited, analogous thiazole derivatives exhibit planar thiazole rings with dihedral angles of 5–15° between the thiazole and phenyl groups . The nitro group adopts a coplanar orientation with the phenyl ring, maximizing resonance stabilization .

Physicochemical Properties

Thermal and Solubility Characteristics

The compound exhibits a melting point of 202–203°C, indicative of strong intermolecular forces such as hydrogen bonding and π-π stacking . Predicted logP values (3.06 ± 0.50) suggest moderate lipophilicity, aligning with its potential membrane permeability in biological systems .

Table 2: Physicochemical Profile

PropertyValueMethod/Source
Melting Point202–203°CExperimental
Density1.536 ± 0.06 g/cm³ (Predicted)Computational
pKa6.97 ± 0.50 (Predicted)Computational
SolubilityLow in water; soluble in DMSOAnalogous data

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis follows a two-step protocol (Figure 2):

  • Acylation: p-Nitroaniline reacts with chloroacetic acid in the presence of thionyl chloride (SOCl2\text{SOCl}_2) to form 2-chloro-N-(4-nitrophenyl)acetamide .

  • Cyclization: The intermediate undergoes cyclization with thiourea (NH2CSNH2\text{NH}_2\text{CSNH}_2) in ethanol under reflux, forming the thiazole ring via nucleophilic substitution .

Reaction Conditions:

  • Temperature: 80–100°C (cyclization step)

  • Catalyst: Iodine (0.1 equiv) for thiourea activation

  • Yield: 65–72% (optimized)

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times (≤4 hours) . Solvent recovery systems minimize waste, achieving >90% atom economy .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H}-NMR (DMSO-d6_6):

    • δ 8.35 (d, 2H, ArH), 7.85 (d, 2H, ArH): Nitrophenyl protons.

    • δ 4.25 (s, 2H, CH2_2): Acetamide methylene.

    • δ 2.10 (s, 1H, NH): Exchangeable amide proton .

  • 13C^{13}\text{C}-NMR:

    • δ 168.5 (C=O), 152.3 (C=N), 145.2 (C-NO2_2) .

Infrared Spectroscopy (IR)

  • 3270 cm1^{-1} (N–H stretch), 1665 cm1^{-1} (C=O), 1520 cm1^{-1} (NO2_2) .

Biological Activities and Applications

Anticancer Mechanisms

The compound inhibits tubulin polymerization (IC50_{50} = 3.5 µM), disrupting microtubule assembly in HeLa cells . Apoptosis induction occurs via caspase-3 activation (2.8-fold increase) .

Table 3: Cytotoxicity Profile

Cell LineIC50_{50} (µM)Reference
HeLa3.35 ± 0.2
MCF-77.89 ± 0.4
HCT11612.45 ± 0.6

Comparative Analysis with Analogues

Table 4: Structural and Functional Comparisons

CompoundSubstituentIC50_{50} (µM)LogP
Target Compound4-Nitrophenyl3.353.06
2-Chloro-N-(4-phenyl-thiazol-2-yl)-acetamide Phenyl18.692.85
N-(4-(2,4-Dichlorophenyl)-thiazol-2-yl)acetamide2,4-Dichlorophenyl8.924.10

The nitro group enhances electronic withdrawal, improving target binding over chlorinated analogues .

Recent Advances and Future Directions

Drug Delivery Innovations

Nanoencapsulation in PLGA nanoparticles (150 nm diameter) improves bioavailability by 4.2-fold in murine models .

Computational Design

QSAR models (r2^2 = 0.89) predict derivatives with substituted sulfonamide groups as potent kinase inhibitors .

Knowledge Gaps

  • In vivo toxicity profiles remain uncharacterized.

  • Synergistic effects with checkpoint inhibitors (e.g., pembrolizumab) warrant investigation .

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